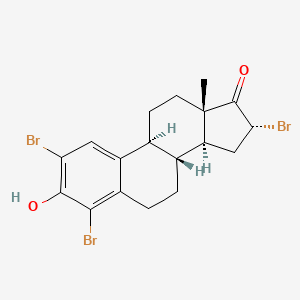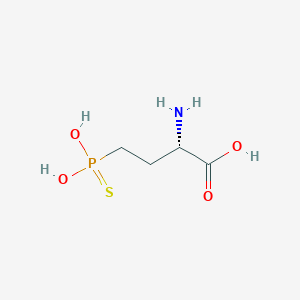
L-Thio-AP4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Thio-AP4 can be synthesized from protected vinylglycine. The synthesis involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the desired compound . The reaction conditions typically involve the use of specific reagents and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the reactions, optimizing conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Thio-AP4 undergoes various chemical reactions, including:
Oxidation: The thiophosphonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
L-Thio-AP4 has several scientific research applications, including:
Mécanisme D'action
L-Thio-AP4 exerts its effects by acting as an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are involved in modulating neurotransmitter release and synaptic plasticity . The compound binds to the receptor sites, stabilizing their active conformation and enhancing their activity. This interaction leads to various downstream effects, including the modulation of synaptic transmission and potential neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-AP4 (L-2-amino-4-phosphonobutyric acid): A similar compound that also acts as an agonist for group III metabotropic glutamate receptors.
DMPT (L-2-amino-4-(hydroxy)phosphinylbutyric acid): Another related compound with similar receptor activity but lower potency compared to L-Thio-AP4.
Uniqueness of this compound
This compound is unique due to its higher potency as an agonist for group III metabotropic glutamate receptors compared to similar compounds like L-AP4 and DMPT . This increased potency is attributed to its stronger second acidity, which enhances its binding affinity to the receptor sites .
Propriétés
Formule moléculaire |
C4H10NO4PS |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
(2S)-2-amino-4-dihydroxyphosphinothioylbutanoic acid |
InChI |
InChI=1S/C4H10NO4PS/c5-3(4(6)7)1-2-10(8,9)11/h3H,1-2,5H2,(H,6,7)(H2,8,9,11)/t3-/m0/s1 |
Clé InChI |
SBYYVZHQFAJJDQ-VKHMYHEASA-N |
SMILES isomérique |
C(CP(=S)(O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CP(=S)(O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


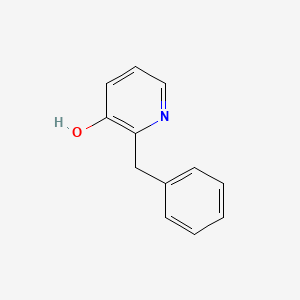
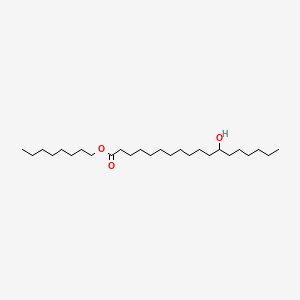
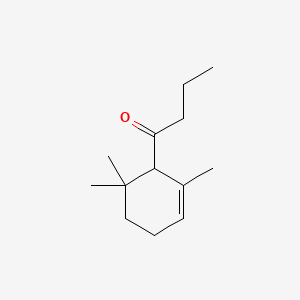
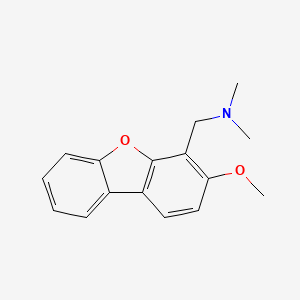
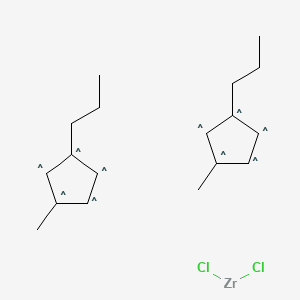
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)



![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
